molecular formula C13H11FO2 B2945566 4-(Benzyloxy)-2-fluorophenol CAS No. 84352-10-3

4-(Benzyloxy)-2-fluorophenol

Cat. No.: B2945566
CAS No.: 84352-10-3
M. Wt: 218.227
InChI Key: OPRUTERQSYYYFE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by a benzyl group attached to the oxygen atom of the phenol and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-fluorophenol typically involves the reaction of 4-hydroxy-2-fluorobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: The corresponding phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-fluorophenol depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-2-fluorophenol is unique due to the presence of both a benzyloxy group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-fluoro-4-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRUTERQSYYYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84352-10-3
Record name 4-(benzyloxy)-2-fluorophenol
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